molecular formula C10H21NO2 B13445524 N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine

Cat. No.: B13445524
M. Wt: 187.28 g/mol
InChI Key: WELWNMPSMBGXFE-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine typically involves the alkylation of beta-alanine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained. The reaction can be summarized as follows:

Beta-alanine+3,3-Dimethylbutyl chlorideThis compound\text{Beta-alanine} + \text{3,3-Dimethylbutyl chloride} \rightarrow \text{this compound} Beta-alanine+3,3-Dimethylbutyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,3-dimethylbutyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted beta-alanine derivatives.

Scientific Research Applications

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to modulate enzyme activity and cellular signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Beta-alanine: The parent compound, known for its role in muscle endurance and performance.

    N-Methyl-beta-alanine: A derivative with a methyl group, used in various biochemical studies.

    3,3-Dimethylbutyl-beta-alanine: Another derivative with a 3,3-dimethylbutyl group, similar in structure to N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine.

Uniqueness

This compound stands out due to its dual modification with both a 3,3-dimethylbutyl group and a methyl group

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-[3,3-dimethylbutyl(methyl)amino]propanoic acid

InChI

InChI=1S/C10H21NO2/c1-10(2,3)6-8-11(4)7-5-9(12)13/h5-8H2,1-4H3,(H,12,13)

InChI Key

WELWNMPSMBGXFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN(C)CCC(=O)O

Origin of Product

United States

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